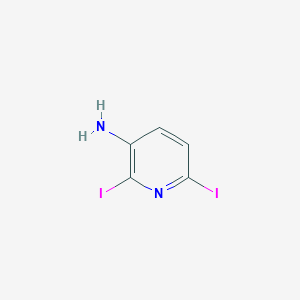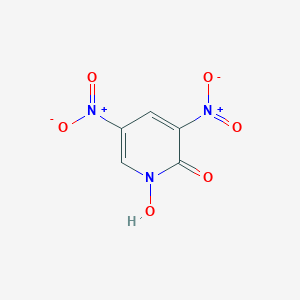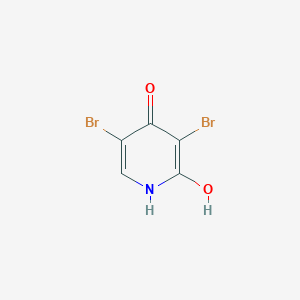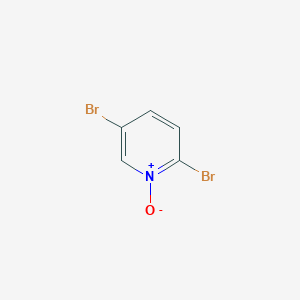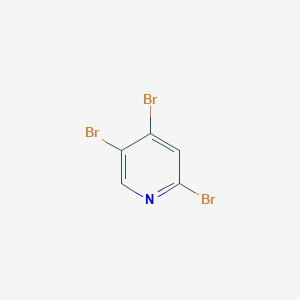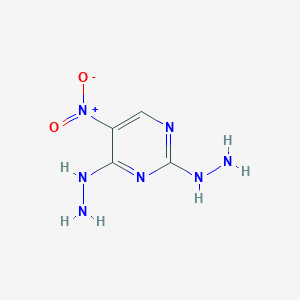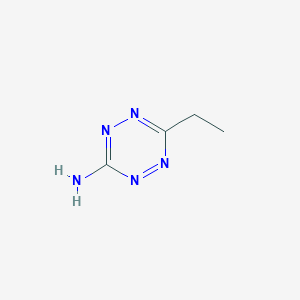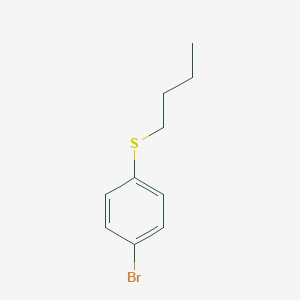
1-溴-4-丁基硫苯
概述
描述
1-Bromo-4-butylthiobenzene is an organic compound with the molecular formula C10H13BrS It is a derivative of benzene, where a bromine atom is substituted at the first position and a butylthio group is substituted at the fourth position
科学研究应用
1-Bromo-4-butylthiobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biological molecules. It may serve as a model compound in studies of enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs or as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials. It may also be used in the development of new materials with specific properties.
安全和危害
1-Bromo-4-butylthiobenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-butylthiobenzene can be synthesized through several methods. One common method involves the bromination of 4-butylthiobenzene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of 1-Bromo-4-butylthiobenzene may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is common to optimize the production process.
化学反应分析
Types of Reactions: 1-Bromo-4-butylthiobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The butylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the butylthio group. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed:
Substitution: Formation of 4-butylthiophenol or other substituted derivatives.
Oxidation: Formation of 1-bromo-4-butylsulfoxide or 1-bromo-4-butylsulfone.
Reduction: Formation of 4-butylthiobenzene or other reduced derivatives.
作用机制
The mechanism of action of 1-Bromo-4-butylthiobenzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In oxidation reactions, the butylthio group undergoes oxidation to form sulfoxides or sulfones, involving the transfer of oxygen atoms from the oxidizing agent to the sulfur atom.
Molecular Targets and Pathways:
Nucleophilic Substitution: The benzene ring and the bromine atom are the primary targets, with the nucleophile attacking the carbon-bromine bond.
Oxidation: The sulfur atom in the butylthio group is the primary target, with the oxidizing agent transferring oxygen atoms to form sulfoxides or sulfones.
相似化合物的比较
1-Bromo-4-butylthiobenzene can be compared with other similar compounds, such as:
1-Bromo-4-tert-butylbenzene: Similar structure but with a tert-butyl group instead of a butylthio group. It undergoes similar substitution and oxidation reactions but may have different reactivity and applications.
1-Bromo-4-propylbenzene: Similar structure but with a propyl group instead of a butylthio group. It also undergoes similar reactions but with different steric and electronic effects.
4-Bromothiophenol: Contains a thiophenol group instead of a butylthio group. It has different reactivity and applications, particularly in the synthesis of sulfur-containing compounds.
Uniqueness: 1-Bromo-4-butylthiobenzene is unique due to the presence of both a bromine atom and a butylthio group on the benzene ring
属性
IUPAC Name |
1-bromo-4-butylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFJLXXVMAJKNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560040 | |
| Record name | 1-Bromo-4-(butylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121392-35-6 | |
| Record name | 1-Bromo-4-(butylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

